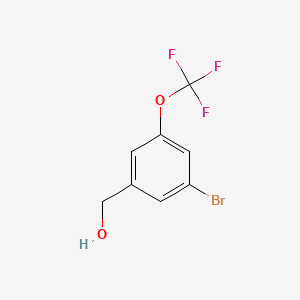

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-bromo-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQFETSXXFSLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: (3-Bromo-5-(trifluoromethoxy)phenyl)methanol

CAS Number: 1026201-95-5

This technical guide provides a comprehensive overview of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol, a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. Due to the limited availability of public data for this specific molecule, this guide combines information from chemical supplier databases with general principles from medicinal chemistry concerning the trifluoromethoxy group.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes the key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 1026201-95-5 | [1] |

| Molecular Formula | C₈H₆BrF₃O₂ | [2] |

| Molecular Weight | 271.03 g/mol | [2] |

| MDL Number | MFCD09999512 | [2] |

| Physical Form | Liquid | N/A |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry transformations. Benzyl alcohols are commonly synthesized via the reduction of the corresponding benzoic acid or benzaldehyde. A potential synthetic workflow is outlined below.

Representative Synthetic Workflow

This diagram illustrates a general, two-step process for the synthesis of this compound from the corresponding benzoic acid.

Caption: Representative synthesis of this compound.

Role in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design due to its unique electronic and physicochemical properties.[2][3] While no specific biological activities or signaling pathway involvements have been documented for this compound itself, the presence of the -OCF₃ group suggests its potential as a building block for creating more complex molecules with desirable pharmaceutical characteristics.

Key Attributes of the Trifluoromethoxy Group:

-

Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, potentially improving oral bioavailability and penetration of the blood-brain barrier.[2][3]

-

Metabolic Stability: Compared to a methoxy (-OCH₃) group, the trifluoromethoxy group is significantly more resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and reduced potential for the formation of reactive metabolites.[2]

-

Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the -OCF₃ moiety can influence the pKa of nearby functional groups, affecting a molecule's ionization state and its interactions with biological targets.[3]

The combination of a bromine atom (a common site for further chemical modification via cross-coupling reactions) and the trifluoromethoxy group makes this compound a potentially useful intermediate for synthesizing novel drug candidates.

Safety and Handling

Based on available supplier safety data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a fluorinated aromatic alcohol that, while not extensively studied in its own right, possesses structural features that make it a valuable building block in synthetic and medicinal chemistry. The presence of the trifluoromethoxy group imparts properties that are highly sought after in drug design, such as enhanced lipophilicity and metabolic stability. Further research is required to elucidate the specific biological activities and potential applications of this compound and its derivatives.

References

An In-depth Technical Guide to (3-Bromo-5-(trifluoromethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol is a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. The presence of both a bromine atom and a trifluoromethoxy group on the phenyl ring imparts unique physicochemical properties that are valuable for the synthesis of novel compounds. The trifluoromethoxy group, in particular, is recognized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a summary of the available physicochemical properties, a plausible experimental protocol for its synthesis, and contextual visualizations relevant to its application in drug discovery.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1026201-95-5 | [1] |

| Molecular Formula | C₈H₆BrF₃O₂ | [1] |

| Molecular Weight | 271.03 g/mol | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Note: Experimental values for properties such as melting point, boiling point, pKa, logP, and solubility are not currently available in the cited literature. These values would need to be determined experimentally or through computational prediction.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a common and effective method for the preparation of benzyl alcohols is the reduction of the corresponding benzoyl chloride. The precursor, 3-Bromo-5-(trifluoromethoxy)benzoyl chloride, is commercially available, suggesting the following plausible synthetic route.

Experimental Protocol: Reduction of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride

Materials:

-

3-Bromo-5-(trifluoromethoxy)benzoyl chloride

-

Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-5-(trifluoromethoxy)benzoyl chloride (1.0 eq) in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C. Caution: Hydrogen gas evolution may occur.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture back to 0°C and slowly quench the excess sodium borohydride by the dropwise addition of deionized water.

-

Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Role in Drug Discovery and Visualizations

While specific biological activities or signaling pathway involvements for this compound have not been reported, its structural motifs are of significant interest in drug discovery. The incorporation of fluorine-containing groups, such as trifluoromethoxy, is a common strategy to enhance the pharmacological profile of lead compounds.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthesis of this compound from its corresponding benzoyl chloride.

Significance of Fluorination in Medicinal Chemistry

The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly influence a molecule's properties. The diagram below illustrates the logical relationship between the incorporation of trifluoromethoxy groups and the enhancement of drug-like properties.

Conclusion

This compound represents a valuable building block for the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries. While comprehensive experimental data on its physicochemical properties are yet to be published, its synthesis is achievable through standard organic chemistry techniques. The strategic incorporation of the trifluoromethoxy group is a key design element in modern medicinal chemistry, and this compound provides a platform for accessing such structures. Further research to characterize its properties and explore its applications is warranted.

References

Technical Guide: Elucidation of the Chemical Structure of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (3-bromo-5-(trifluoromethoxy)phenyl)methanol. It includes its chemical identity, predicted physicochemical properties, and expected spectroscopic data based on its structure. Furthermore, this document outlines detailed protocols for plausible synthetic routes, namely the reduction of 3-bromo-5-(trifluoromethoxy)benzaldehyde and 3-bromo-5-(trifluoromethoxy)benzoic acid. The guide is intended to serve as a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Properties

This compound is a substituted benzyl alcohol derivative. The presence of a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group on the phenyl ring makes it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Physicochemical Properties

| Parameter | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-5-(trifluoromethoxy)benzyl alcohol |

| CAS Number | 1026201-95-5 |

| Molecular Formula | C₈H₆BrF₃O₂ |

| Molecular Weight | 271.03 g/mol |

| Predicted Boiling Point | ~250-270 °C (at 760 mmHg) |

| Predicted LogP | ~2.5-3.0 |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques. Below are the expected data for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | s | 1H | Ar-H |

| ~7.30 | s | 1H | Ar-H |

| ~7.20 | s | 1H | Ar-H |

| ~4.70 | d | 2H | -CH₂OH |

| ~1.90 | t | 1H | -CH₂OH |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~149.5 (q, J ≈ 2 Hz) | C-OCF₃ |

| ~142.0 | C-CH₂OH |

| ~124.0 | C-Br |

| ~123.5 | Ar-CH |

| ~120.4 (q, J ≈ 258 Hz) | -OCF₃ |

| ~119.0 | Ar-CH |

| ~115.5 | Ar-CH |

| ~64.0 | -CH₂OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1280-1240 | Strong | C-F stretch (asymmetric) |

| 1220-1180 | Strong | C-F stretch (symmetric) |

| 1100-1000 | Strong | C-O stretch (alcohol) |

| 700-550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 270/272 | High | [M]⁺ (Molecular ion peak with bromine isotope pattern) |

| 253/255 | Medium | [M-OH]⁺ |

| 241/243 | Medium | [M-CH₂OH]⁺ |

| 191 | Medium | [M-Br]⁺ |

| 163 | High | [M-Br-CO]⁺ |

Experimental Protocols for Synthesis

Two common and effective methods for the synthesis of this compound are the reduction of the corresponding benzaldehyde or benzoic acid.

Synthesis via Reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde

This method utilizes a mild reducing agent, sodium borohydride, to selectively reduce the aldehyde functionality.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 3-bromo-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis via Reduction of 3-Bromo-5-(trifluoromethoxy)benzoic Acid

This route requires a stronger reducing agent, lithium aluminum hydride, to reduce the carboxylic acid.

Experimental Protocol:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

LAH Suspension: Under a nitrogen atmosphere, suspend lithium aluminum hydride (LAH, LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the LAH suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 3-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LAH in grams.

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

-

Washing and Purification: Wash the filter cake with THF. Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Structure Elucidation Workflow

The logical process for confirming the structure of a synthesized compound is outlined below.

Conclusion

This technical guide has detailed the key characteristics and methods for the structural elucidation of this compound. The predicted spectroscopic data provides a benchmark for the analytical characterization of this compound. The outlined synthetic protocols offer reliable methods for its preparation, enabling its use in further research and development in the fields of pharmaceuticals, agrochemicals, and materials science. It is crucial for researchers to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of (3-bromo-5-(trifluoromethoxy)phenyl)methanol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the starting materials, reaction schemes, and detailed experimental protocols. All quantitative data is presented in clear, tabular format for ease of comparison, and logical workflows are visualized using diagrams.

Introduction

This compound is a substituted benzyl alcohol derivative. The presence of a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group on the phenyl ring makes it a versatile building block in organic synthesis. The trifluoromethoxy group, in particular, can impart desirable properties to target molecules, such as increased metabolic stability, lipophilicity, and binding affinity. This guide outlines the most common and practical laboratory-scale syntheses of this important intermediate.

Synthetic Pathways

The synthesis of this compound typically proceeds through two main strategic approaches, both starting from commercially available or readily synthesized precursors.

Route 1: Reduction of 3-Bromo-5-(trifluoromethoxy)benzoic acid. Route 2: Reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde.

The selection of the route often depends on the availability and cost of the starting materials. Both pathways are reliable and can be performed with standard laboratory equipment.

Figure 1: Overview of the primary synthetic pathways to this compound.

Synthesis of Starting Materials

Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid

A common method for the synthesis of this benzoic acid derivative is through the Grignard reaction of 1-bromo-3-(trifluoromethoxy)benzene followed by quenching with carbon dioxide.

solubility of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol in organic solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility data for (3-Bromo-5-(trifluoromethoxy)phenyl)methanol (CAS: 1026201-95-5) is limited. This guide provides available qualitative information for a structurally similar compound and outlines a general experimental protocol for determining solubility.

Introduction

This compound is a fluorinated organic compound. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, purification, and formulation development. This document summarizes the available solubility information and provides a standardized methodology for its experimental determination.

Solubility Data

No specific quantitative solubility data for this compound was found in publicly accessible literature. However, information is available for the structurally analogous compound, (3-Bromo-5-(trifluoromethyl)phenyl)methanol, which can serve as a preliminary reference. It is important to note that the substitution of a trifluoromethoxy group for a trifluoromethyl group can influence solubility, and the data below should be used as a directional guide only.

Table 1: Qualitative Solubility of a Structurally Similar Compound

| Compound Name | CAS Number | Solvent | Solubility |

| (3-Bromo-5-(trifluoromethyl)phenyl)methanol | 172023-97-1 | Ethanol | Soluble[1] |

| Dimethyl sulfoxide (DMSO) | Soluble[1] | ||

| Dimethylformamide (DMF) | Soluble[1] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in organic solvents using the isothermal shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

-

This compound (analyte)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

HPLC column appropriate for the analyte

-

Mobile phase for HPLC

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase) to a concentration within the calibration range of the HPLC method.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent.

-

Perform a series of serial dilutions to create at least five calibration standards of different known concentrations.

-

-

HPLC Analysis:

-

Analyze the calibration standards using the developed HPLC method to construct a calibration curve (peak area vs. concentration).

-

Analyze the diluted samples of the saturated solutions under the same HPLC conditions.

-

Determine the concentration of the analyte in the diluted samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

References

Technical Guide: (3-Bromo-5-(trifluoromethoxy)phenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides a detailed overview of the chemical properties, potential synthesis, and analytical characterization of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol. It also situates the molecule within the context of modern drug discovery workflows.

Core Compound Data and Physicochemical Properties

This compound (CAS No: 1026201-95-5) is a halogenated and fluorinated aromatic alcohol. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine and bromine atoms, including altered lipophilicity, metabolic stability, and binding interactions.

Quantitative data for the target compound and its close structural analog, (3-Bromo-5-(trifluoromethyl)phenyl)methanol, are summarized below for comparison.

| Property | This compound | (3-Bromo-5-(trifluoromethyl)phenyl)methanol (Analogue) |

| Molecular Formula | C₈H₆BrF₃O₂ | C₈H₆BrF₃O[1] |

| Molecular Weight | 271.03 g/mol | 255.03 g/mol [1] |

| CAS Number | 1026201-95-5 | 172023-97-1 |

| Appearance | Not specified (Expected: Solid or Oil) | Colorless Liquid[1] |

| Boiling Point | Not specified | 243 °C at 760 mmHg[1] |

| Density | Not specified | 1.667 g/cm³[1] |

| Flash Point | Not specified | 100.8 °C[1] |

| Solubility | Not specified | Soluble in ethanol, DMSO, DMF[1] |

Note: Extensive experimental data for this compound is not widely available in public literature. Data for the trifluoromethyl analogue is provided for illustrative purposes.

Experimental Protocols

Proposed Synthesis Protocol

A plausible and efficient synthesis route for this compound involves the chemical reduction of its corresponding carboxylic acid, 3-Bromo-5-(trifluoromethoxy)benzoic acid, which is a known chemical intermediate.

Step 1: Acquisition of Precursor

-

Precursor: 3-Bromo-5-(trifluoromethoxy)benzoic acid (CAS: 453565-90-7).[2]

-

This starting material can be sourced from commercial chemical suppliers or synthesized via established organic chemistry methods.

Step 2: Reduction of Carboxylic Acid to Benzyl Alcohol This protocol is a representative procedure for the reduction of a benzoic acid derivative to a benzyl alcohol using a mild and selective reducing agent like borane dimethyl sulfide complex.

-

Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add 3-Bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add Borane dimethyl sulfide complex (BH₃·SMe₂) (approx. 1.5 eq) dropwise to the stirred solution over 30 minutes. Caution: This reaction releases hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane complex until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the final product, this compound.

Analytical Characterization Protocols

Protocol 1: Purity Analysis by HPLC-MS This method is designed to determine the purity of the synthesized compound and confirm its molecular weight.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL with a 50:50 mixture of water and acetonitrile.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Detection: UV-DAD at 220 nm and 254 nm.

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

-

Scan Range: 100 - 500 m/z.

-

Expected Ion (Negative Mode): The [M-H]⁻ ion is expected at m/z 268.9/270.9 due to the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).

-

Protocol 2: Structural Elucidation by NMR Spectroscopy This protocol outlines the steps for confirming the chemical structure of the final product.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher.

-

Experiment: Standard proton spectrum acquisition.

-

Expected Signals:

-

A singlet or triplet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

A singlet or AB quartet for the benzylic protons (-CH₂OH) around δ 4.5-5.0 ppm.

-

Multiple signals (singlets, doublets, or triplets) in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring.

-

-

-

¹³C NMR Spectroscopy:

-

Experiment: Proton-decoupled carbon spectrum.

-

Expected Signals:

-

A signal for the benzylic carbon (-CH₂OH) around δ 60-70 ppm.

-

Multiple signals in the aromatic region (δ 110-160 ppm), including carbons attached to bromine and the trifluoromethoxy group.

-

A quartet for the trifluoromethoxy carbon (-OCF₃) with a characteristic large C-F coupling constant.

-

-

-

¹⁹F NMR Spectroscopy:

-

Experiment: Proton-decoupled fluorine spectrum.

-

Expected Signal: A singlet corresponding to the -OCF₃ group.

-

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the analysis and application of this compound in a research and development setting.

Caption: Analytical workflow for purity and structural confirmation.

Caption: Role of a fragment in a Fragment-Based Drug Discovery (FBDD) workflow.

References

Technical Guide: Spectroscopic and Synthetic Overview of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol is a halogenated aromatic alcohol with potential applications as a building block in medicinal chemistry and materials science. Its trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in drug candidates. This document provides a summary of the available spectroscopic data for its synthetic precursor, 3-bromo-5-(trifluoromethoxy)benzaldehyde, and a detailed experimental protocol for the synthesis of this compound via reduction.

Spectroscopic Data of Precursor: 3-Bromo-5-(trifluoromethoxy)benzaldehyde

Table 1: ¹H NMR Data for 3-Bromo-5-(trifluoromethoxy)benzaldehyde

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available |

Table 2: ¹³C NMR Data for 3-Bromo-5-(trifluoromethoxy)benzaldehyde

| Chemical Shift (ppm) | Assignment |

| Data not available |

Table 3: Infrared (IR) Spectroscopy Data for 3-Bromo-5-(trifluoromethoxy)benzaldehyde

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

Table 4: Mass Spectrometry (MS) Data for 3-Bromo-5-(trifluoromethoxy)benzaldehyde

| m/z | Ion Type |

| Data not available |

Synthesis of this compound

The synthesis of this compound can be readily achieved by the reduction of the corresponding benzaldehyde derivative. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, converting the aldehyde to a primary alcohol.[2][3][4][5]

Experimental Protocol: Reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde

Materials and Reagents:

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Bromo-5-(trifluoromethoxy)benzaldehyde | 886498-07-3 | C₈H₄BrF₃O₂ | 269.02 |

| Sodium borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 |

| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | ClH₄N | 53.49 |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgO₄S | 120.37 |

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-bromo-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution over 10-15 minutes. The addition is exothermic, and maintaining a low temperature is crucial.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C to decompose the excess sodium borohydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of methanol).

-

Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from its benzaldehyde precursor.

Caption: Synthetic workflow for this compound.

References

A Technical Guide to (3-Bromo-5-(trifluoromethoxy)phenyl)methanol for Researchers and Drug Development Professionals

Fremont, CA – December 28, 2025 – (3-Bromo-5-(trifluoromethoxy)phenyl)methanol, a fluorinated aromatic alcohol, is a commercially available chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, a plausible synthetic route, and its potential, albeit currently undocumented, role in biological pathways.

Chemical Properties and Commercial Availability

This compound, identified by CAS number 1026201-95-5 , is a substituted benzyl alcohol derivative. The presence of a bromine atom and a trifluoromethoxy group on the phenyl ring makes it a versatile building block for further chemical modifications. The trifluoromethoxy group, in particular, is of interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The compound is readily available from several chemical suppliers. The table below summarizes key chemical data and lists some of the known commercial sources.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Bromo-5-(trifluoromethoxy)benzyl alcohol |

| CAS Number | 1026201-95-5 |

| Molecular Formula | C₈H₆BrF₃O₂ |

| Molecular Weight | 271.03 g/mol |

| Commercial Suppliers | BLDpharm, Apollo Scientific, Shanghai Amole Biotechnology Co., Ltd. |

Synthesis Protocol

Experimental Protocol: Reduction of 3-Bromo-5-(trifluoromethoxy)benzaldehyde

This protocol is a general procedure for the reduction of aromatic aldehydes using sodium borohydride, a mild and selective reducing agent.[1][2]

Materials:

-

3-Bromo-5-(trifluoromethoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3-Bromo-5-(trifluoromethoxy)benzaldehyde in methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add 1.1 to 1.5 equivalents of sodium borohydride to the stirred solution in small portions. The addition should be controlled to manage any effervescence.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of deionized water or a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.

Potential Biological Significance and Signaling Pathways

Currently, there is no direct published research detailing the biological activity of this compound or its involvement in specific signaling pathways. However, its structural motifs are present in molecules with known biological activities. The trifluoromethyl and trifluoromethoxy groups are often incorporated into drug candidates to improve their pharmacological properties.

Given its structure as a substituted benzyl alcohol, it is plausible that this compound could serve as a synthetic intermediate for inhibitors of various enzymes or receptors. For instance, substituted aromatic compounds are core structures in many kinase inhibitors that target signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

The following diagram illustrates a generalized workflow for utilizing a chemical building block like this compound in a drug discovery program.

References

The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly powerful tool for optimizing drug candidates. Its unique electronic and physicochemical characteristics significantly influence a molecule's lipophilicity, metabolic stability, and target engagement, making it a feature of interest in a growing number of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Concepts: Physicochemical and Metabolic Impact

The trifluoromethoxy group is often considered a "super-halogen" or "pseudo-halogen" due to its distinct steric and electronic properties.[3] It is strongly electron-withdrawing, a characteristic that can modulate the pKa of nearby functional groups and influence interactions with biological targets.[3] However, its most profound impact is often observed in the enhancement of lipophilicity and metabolic stability.

Lipophilicity and Permeability

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[3] This increased lipophilicity can significantly improve a drug's ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[3] This often translates to improved absorption, distribution, and overall bioavailability.[3]

Metabolic Stability

A key advantage of the trifluoromethoxy group over its methoxy (-OCH₃) analogue is its enhanced metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4] The replacement of a metabolically labile methoxy group with the robust trifluoromethoxy unit can block common metabolic pathways like O-demethylation, leading to a longer drug half-life, improved pharmacokinetic profiles, and potentially reduced patient dosing frequency.[3][4]

Data Presentation: Comparative Physicochemical and Metabolic Data

To illustrate the impact of the trifluoromethoxy group, the following tables summarize key physicochemical and metabolic parameters in comparison to non-fluorinated analogues.

| Substituent | Hansch Hydrophobicity Parameter (π) | Hammett Electronic Parameter (σp) |

| -H | 0.00 | 0.00 |

| -CH₃ | +0.56 | -0.17 |

| -OCH₃ | -0.02 | -0.27 |

| -OCF₃ | +1.04 | +0.35 |

| -CF₃ | +0.88 | +0.54 |

| -Cl | +0.71 | +0.23 |

| -Br | +0.86 | +0.23 |

Table 1: Comparison of Hansch Hydrophobicity and Hammett Electronic Parameters for Common Substituents.

| Compound Pair | LogP (Analog) | LogP (-OCF₃ Analog) | ΔLogP |

| Anisole / Trifluoromethoxybenzene | 2.11 | 3.15 | +1.04 |

| Phenol / 4-Trifluoromethoxyphenol | 1.46 | 2.50 | +1.04 |

| Compound Pair | Half-life (t½) in Human Liver Microsomes (Analog) | Half-life (t½) in Human Liver Microsomes (-OCF₃ Analog) | Fold Increase in Stability |

| Methoxy-substituted scaffold | 15 min | > 120 min | > 8-fold |

| Methyl-substituted scaffold | 30 min | > 120 min | > 4-fold |

Table 3: Illustrative Comparison of Metabolic Stability in Human Liver Microsomes. (Note: This table provides a generalized representation based on established principles. Specific data is highly dependent on the molecular scaffold.)

Experimental Protocols

Synthesis of Aryl Trifluoromethyl Ethers via Electrophilic Trifluoromethoxylation

Objective: To synthesize a trifluoromethoxy-substituted aromatic compound from a corresponding phenol using an electrophilic trifluoromethoxylating reagent.

Materials:

-

Phenol starting material

-

Electrophilic trifluoromethoxylating reagent (e.g., Umemoto's reagent, Togni's reagent)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Base (e.g., pyridine, triethylamine) (optional, depending on the reagent and substrate)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve the phenol starting material in the anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add the electrophilic trifluoromethoxylating reagent to the stirred solution at room temperature. If required, add the base.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry) to confirm its identity and purity.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the metabolic stability of a trifluoromethoxy-containing compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

-

Test compound (trifluoromethoxy-containing) and a non-fluorinated analog (control)

-

Pooled liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and control compound in a suitable solvent (e.g., DMSO).

-

Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution to the wells.

-

Add the working solution of the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is considered time zero (T=0).

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the ice-cold stopping solution.

-

-

Sample Processing:

-

Centrifuge the plate at high speed to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (Rate of elimination) / (Substrate concentration).

-

Mandatory Visualizations

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (3-bromo-5-(trifluoromethoxy)phenyl)methanol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy and bromo functional groups make this molecule a versatile building block for introducing lipophilic and synthetically adaptable moieties into target structures.

I. Overview

The synthesis of this compound is achieved through the reduction of 3-bromo-5-(trifluoromethoxy)benzaldehyde. This reduction is efficiently carried out using sodium borohydride (NaBH4) in a suitable alcoholic solvent. Sodium borohydride is a mild and selective reducing agent that converts aldehydes to primary alcohols and is known for its operational simplicity and high yields.[1][2]

II. Experimental Protocol

A. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Bromo-5-(trifluoromethoxy)benzaldehyde | ≥97% | Commercially Available |

| Sodium Borohydride (NaBH4) | ≥98% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Dichloromethane (CH2Cl2) | ACS Grade | Commercially Available |

| 1 M Hydrochloric Acid (HCl) | - | Prepared in-house |

| Saturated Sodium Bicarbonate (NaHCO3) solution | - | Prepared in-house |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO4) | - | Commercially Available |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Ice bath | - | - |

| Separatory funnel | - | - |

| Rotary evaporator | - | - |

| Thin-layer chromatography (TLC) plates (silica gel 60 F254) | - | - |

B. Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-(trifluoromethoxy)benzaldehyde (1.0 eq).

-

Dissolution: Add anhydrous methanol (20 mL per gram of aldehyde) to the flask and stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 eq) to the reaction mixture in small portions over 15-20 minutes. Effervescence may be observed.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting aldehyde spot is no longer visible.

-

Quenching: Slowly add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess sodium borohydride and neutralize the reaction. Continue adding HCl until the pH of the solution is acidic (pH ~2-3) and effervescence ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add dichloromethane (30 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

C. Characterization

The final product, this compound, should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

III. Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Material | |

| 3-Bromo-5-(trifluoromethoxy)benzaldehyde | 1.0 eq |

| Molecular Weight | 269.02 g/mol |

| Reagents | |

| Sodium Borohydride (NaBH4) | 1.1 eq |

| Molecular Weight | 37.83 g/mol |

| Solvent | |

| Methanol (MeOH) | 20 mL/g of aldehyde |

| Reaction Conditions | |

| Temperature | 0 °C |

| Reaction Time | 1 hour |

| Product | |

| This compound | - |

| Molecular Weight | 271.04 g/mol |

| Theoretical Yield | ~95-99% |

IV. Experimental Workflow

Caption: Workflow for the synthesis of this compound.

V. Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Avoid contact with water and handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Hydrochloric acid is corrosive. Handle with appropriate care to avoid skin and eye contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Suzuki Coupling of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). These application notes provide a detailed guide for the Suzuki coupling of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol, a substrate featuring an electron-withdrawing trifluoromethoxy group and a benzylic alcohol. The presence of these functional groups requires careful consideration of reaction conditions to achieve optimal yields and minimize side reactions.

The trifluoromethoxy group can influence the reactivity of the aryl bromide, while the benzylic alcohol offers a handle for further molecular elaboration. The protocols and data presented herein are designed to serve as a comprehensive resource for researchers engaged in the synthesis of novel therapeutics and other advanced materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps are:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the this compound to form a palladium(II) intermediate.

-

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species, which then transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic fragments on the palladium center couple to form the desired biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, particularly with substrates bearing both electron-withdrawing and potentially reactive functional groups.

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki couplings of functionalized aryl bromides. Optimization of these conditions for the specific substrate and desired coupling partner is recommended.

General Procedure for Suzuki Coupling with an Arylboronic Acid

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

-

Water (if using a biphasic system)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the ligand (if used).

-

Add the base to the reaction vessel.

-

Add the anhydrous solvent and water (typically in a 4:1 to 10:1 organic solvent to water ratio) via syringe.

-

Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).

-

Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Presentation: Recommended Starting Conditions

The following table summarizes typical conditions that have proven successful for Suzuki coupling reactions of aryl bromides, particularly those with electron-withdrawing groups, and can be used as a starting point for optimizing the reaction of this compound.

| Parameter | Condition A | Condition B | Condition C | Condition D |

| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | PdCl₂(dppf) | Pd₂(dba)₃ |

| Catalyst Loading | 3 - 5 mol% | 2 - 4 mol% | 2 - 4 mol% | 1 - 3 mol% |

| Ligand | None | SPhos | None | XPhos |

| Ligand Loading | N/A | 4 - 8 mol% | N/A | 2 - 6 mol% |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |

| Base Equivalents | 2.0 | 3.0 | 2.5 | 2.0 |

| Solvent System | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (5:1) | THF/H₂O (10:1) | 2-MeTHF/H₂O (4:1)[1] |

| Temperature | 90 - 100 °C[2] | 100 °C | 80 °C | 110 °C |

| Reaction Time | 12 - 24 h[2] | 8 - 16 h | 12 - 18 h | 6 - 12 h |

Troubleshooting

-

Low or No Conversion: Increase the reaction temperature, extend the reaction time, or increase the catalyst/ligand loading. Screening different palladium catalysts, ligands, and bases is also recommended. Ensure that the reagents and solvents are of high purity and that the system is thoroughly deoxygenated.

-

Formation of Side Products: Homo-coupling of the boronic acid can be a significant side reaction. This can sometimes be suppressed by using a different base, adjusting the stoichiometry of the boronic acid, or changing the solvent system. Protodebromination (replacement of the bromine with a hydrogen atom) can also occur; using a less aqueous solvent system or a different base might mitigate this.

Visualizations

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Key Components and Their Roles in the Suzuki Coupling Reaction

Caption: Key components and their roles in the Suzuki coupling reaction.

References

Application Notes and Protocols for Parallel Synthesis Using (3-Bromo-5-(trifluoromethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (3-bromo-5-(trifluoromethoxy)phenyl)methanol as a versatile building block in parallel synthesis for the rapid generation of diverse chemical libraries. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines detailed protocols for derivatization at both the aryl bromide and the benzylic alcohol functionalities, enabling the creation of novel compound collections for high-throughput screening and drug discovery programs.

Introduction to this compound in Drug Discovery

This compound is a bifunctional building block that offers two distinct points for chemical diversification. The aryl bromide moiety can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, amine, and alkyne groups. Simultaneously, the benzylic alcohol functionality can be derivatized through etherification, esterification, or Mitsunobu reactions to introduce further structural diversity. The strategic combination of these transformations in a parallel synthesis format allows for the efficient construction of large and focused compound libraries, accelerating the hit-to-lead optimization process.

A potential application for libraries derived from this scaffold is the discovery of novel kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1][2][3][4] The vascular endothelial growth factor receptor (VEGFR) signaling pathway, for instance, is a key regulator of angiogenesis and a prominent target in oncology.[5][6][7] Libraries based on the this compound core can be designed to explore the chemical space around the ATP-binding site of kinases like VEGFR, aiming to identify potent and selective inhibitors.

Parallel Synthesis Workflow

The following diagram illustrates a typical parallel synthesis workflow for the diversification of this compound. This workflow can be adapted for various library sizes and chemistries.

Experimental Protocols

The following are detailed, representative protocols for the derivatization of this compound in a parallel synthesis format, typically performed in 96-well plates.

Protocol 1: Parallel Etherification of the Benzylic Alcohol (Mitsunobu Reaction)

This protocol describes the conversion of the benzylic alcohol to a library of ethers using a variety of phenols.[8][9][10][11]

Materials:

-

This compound

-

A library of diverse phenols

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

96-well reaction plates with sealing mats

-

Automated liquid handler (optional)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reagent Preparation:

-

Prepare a 0.2 M stock solution of this compound in anhydrous THF.

-

Prepare a 0.3 M stock solution of triphenylphosphine in anhydrous THF.

-

Prepare a 0.3 M stock solution of DIAD in anhydrous THF.

-

Prepare a plate of 0.25 M stock solutions of the phenol library in anhydrous THF.

-

-

Reaction Setup (per well):

-

To each well of a 96-well reaction plate under an inert atmosphere, add 100 µL (20 µmol) of the this compound stock solution.

-

Add 100 µL (25 µmol) of a unique phenol solution to each corresponding well.

-

Add 83 µL (25 µmol) of the triphenylphosphine stock solution to each well.

-

Cool the reaction plate to 0 °C.

-

Slowly add 83 µL (25 µmol) of the DIAD stock solution to each well.

-

-

Reaction and Work-up:

-

Seal the reaction plate and allow it to warm to room temperature.

-

Stir the reactions for 12-16 hours at room temperature.

-

Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

-

Extract each well with 2 x 500 µL of ethyl acetate.

-

Combine the organic extracts and concentrate to dryness.

-

The crude products can be used directly in the next step or purified by parallel solid-phase extraction (SPE).

-

Protocol 2: Parallel Suzuki-Miyaura Coupling of the Aryl Bromide

This protocol details the coupling of the aryl bromide intermediates with a library of boronic acids.[12][13][14][15]

Materials:

-

Crude ether products from Protocol 1

-

A library of diverse aryl and heteroaryl boronic acids

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

96-well reaction plates with sealing mats

Procedure:

-

Reagent Preparation:

-

Dissolve the crude ether products from each well of the previous step in 200 µL of 1,4-dioxane.

-

Prepare a plate of 0.3 M stock solutions of the boronic acid library in 1,4-dioxane.

-

Prepare a catalyst premix: In a separate vial, combine Pd(OAc)2 (2 mol%) and PPh3 (8 mol%) in 1,4-dioxane.

-

Prepare a 2 M aqueous solution of K2CO3.

-

-

Reaction Setup (per well):

-

To each well containing the ether intermediate solution, add 100 µL (30 µmol) of a unique boronic acid solution.

-

Add 50 µL of the catalyst premix to each well.

-

Add 100 µL of the 2 M K2CO3 solution to each well.

-

-

Reaction and Purification:

-

Seal the reaction plate and heat to 80-100 °C for 8-12 hours with stirring.

-

Cool the reaction plate to room temperature.

-

Add 500 µL of water and 500 µL of ethyl acetate to each well.

-

Separate the organic layer.

-

Wash the organic layer with 500 µL of brine.

-

Concentrate the organic layer to dryness.

-

Purify the final products using parallel preparative HPLC.

-

Data Presentation

The following table represents a hypothetical library of compounds synthesized using the described protocols, with expected yields based on literature precedents for similar transformations.

| Entry | R1 (from Alcohol Derivatization) | R2 (from Aryl Bromide Derivatization) | Reaction Type (Alcohol) | Reaction Type (Aryl Bromide) | Expected Yield (%) |

| 1 | 4-Methoxyphenoxy | Phenyl | Mitsunobu | Suzuki | 65-85 |

| 2 | 4-Methoxyphenoxy | 4-Fluorophenyl | Mitsunobu | Suzuki | 60-80 |

| 3 | 4-Methoxyphenoxy | 2-Thienyl | Mitsunobu | Suzuki | 55-75 |

| 4 | 4-Chlorophenoxy | Phenyl | Mitsunobu | Suzuki | 60-80 |

| 5 | 4-Chlorophenoxy | 4-Fluorophenyl | Mitsunobu | Suzuki | 55-75 |

| 6 | 4-Chlorophenoxy | 2-Thienyl | Mitsunobu | Suzuki | 50-70 |

| 7 | Benzyloxy | Phenyl | Williamson | Suzuki | 70-90 |

| 8 | Benzyloxy | 4-Fluorophenyl | Williamson | Suzuki | 65-85 |

| 9 | Benzyloxy | 2-Thienyl | Williamson | Suzuki | 60-80 |

| 10 | Acetoxy | Phenyl | Esterification | Suzuki | 75-95 |

| 11 | Acetoxy | 4-Fluorophenyl | Esterification | Suzuki | 70-90 |

| 12 | Acetoxy | 2-Thienyl | Esterification | Suzuki | 65-85 |

| 13 | 4-Methoxyphenoxy | Morpholino | Mitsunobu | Buchwald-Hartwig | 50-70 |

| 14 | 4-Chlorophenoxy | Piperidinyl | Mitsunobu | Buchwald-Hartwig | 45-65 |

| 15 | Benzyloxy | Phenylethynyl | Williamson | Sonogashira | 60-80 |

Mandatory Visualization

VEGFR Signaling Pathway

The following diagram illustrates a simplified representation of the VEGFR signaling pathway, a common target for kinase inhibitors in cancer therapy.[16][17]

References

- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer [mdpi.com]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-(trifluoromethoxy)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The derivatization of its benzylic alcohol functionality allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships and the development of novel bioactive molecules. This document provides detailed protocols for the common derivatization reactions of this compound, including oxidation, etherification, and esterification. The presence of electron-withdrawing groups (bromo and trifluoromethoxy) on the phenyl ring influences the reactivity of the benzylic alcohol, a factor considered in the provided methodologies.

Data Presentation

The following table summarizes expected quantitative data for the derivatization of this compound based on established methods for analogous compounds.

| Derivatization Method | Reagents | Product | Expected Yield (%) | Key Analytical Data |

| Oxidation | Dess-Martin Periodinane (DMP) | 3-Bromo-5-(trifluoromethoxy)benzaldehyde | 90-95 | ¹H NMR, ¹³C NMR, IR |

| Etherification (Williamson) | NaH, CH₃I | 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene | 75-85 | ¹H NMR, ¹³C NMR, MS |

| Esterification (Steglich) | Acetic acid, DCC, DMAP | (3-Bromo-5-(trifluoromethoxy)phenyl)methyl acetate | 85-95 | ¹H NMR, ¹³C NMR, IR |

Experimental Protocols

Oxidation to 3-Bromo-5-(trifluoromethoxy)benzaldehyde

This protocol describes the oxidation of the benzylic alcohol to the corresponding aldehyde using Dess-Martin Periodinane (DMP), a mild and efficient oxidizing agent.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

-

Stir the mixture for 15 minutes until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-Bromo-5-(trifluoromethoxy)benzaldehyde.

Etherification to 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene

This protocol details the synthesis of the methyl ether derivative via the Williamson ether synthesis. The presence of electron-withdrawing groups can make benzylic alcohols less reactive, necessitating the use of a strong base like sodium hydride.[1]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, two-necked

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of NaH (1.5 eq) in anhydrous THF in a two-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene.

Esterification to (3-Bromo-5-(trifluoromethoxy)phenyl)methyl acetate

This protocol describes the formation of an acetate ester using Steglich esterification conditions, which are mild and suitable for substrates that may be sensitive to harsher methods. The Mitsunobu reaction is also a viable, though more complex, alternative for the esterification of benzylic alcohols.[2]

Materials:

-

This compound

-

Acetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filter funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq), acetic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask, add a solution of DCC (1.2 eq) in anhydrous DCM at 0 °C.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

-